molecular formula C13H12BrNO B1331646 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-78-6

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1331646
CAS No.: 347331-78-6
M. Wt: 278.14 g/mol
InChI Key: QMWVGJAFMIYQSZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with acetylacetone in the presence of an acid catalyst to form the intermediate 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, while reduction yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its aldehyde group, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWVGJAFMIYQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353240
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-78-6
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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